N-7-(2-(Nitrophenyldithio)ethyl)mitomycin C falls under the category of antineoplastic agents, specifically classified as an alkylating agent due to its mechanism of action involving DNA cross-linking. Its chemical structure features a nitrophenyldithioethyl group linked to the mitomycin C backbone, which is crucial for its biological activity .
The synthesis of N-7-(2-(Nitrophenyldithio)ethyl)mitomycin C involves several key steps:
The reactions are typically conducted under controlled temperature and pH conditions to ensure high yield and purity. Common solvents used in these reactions include dimethyl sulfoxide (DMSO) and methanol .
The molecular structure of N-7-(2-(Nitrophenyldithio)ethyl)mitomycin C can be described as follows:
This modification is critical for its enhanced activity against tumor cells and contributes to its solubility properties in organic solvents like DMSO .
N-7-(2-(Nitrophenyldithio)ethyl)mitomycin C participates in various chemical reactions:
N-7-(2-(Nitrophenyldithio)ethyl)mitomycin C acts primarily as an alkylating agent. Its mechanism involves:
N-7-(2-(Nitrophenyldithio)ethyl)mitomycin C has several scientific applications:
N-7-(2-(Nitrophenyldithio)ethyl)mitomycin C (CAS 95056-36-3) is synthesized through selective modification at the N-7 position of the mitomycin C core. The primary route involves nucleophilic displacement of the C-7 amino group by 2-(4-nitrophenyldithio)ethanethiol, facilitated under mild alkaline conditions to preserve the aziridine and quinone functionalities. This reaction yields a disulfide-linked conjugate with the molecular formula C₂₃H₂₅N₅O₇S₂ and a molecular weight of 547.6 g/mol [1] [6]. The nitroaryl disulfide moiety introduces a redox-sensitive linkage, enabling intracellular activation via thiol-disulfide exchange reactions [4] [9].
Critical purification steps employ reverse-phase chromatography, with structural confirmation through mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The ¹H-NMR spectrum exhibits characteristic shifts: the quinone protons at δ 6.5–7.2 ppm, methyl protons of the mitosane core at δ 2.1–2.3 ppm, and aromatic protons of the nitrophenyl group at δ 8.0–8.3 ppm [1] [10].
Mitomycin C analogs are classified by modifications at the N-7, C-1, or C-9a positions. N-7-(2-(Nitrophenyldithio)ethyl)mitomycin C (designated BMY-25067 in preclinical studies) belongs to the disulfide-containing N-7-aminoethylthio derivatives, distinguished by its para-nitro-substituted aryl disulfide [9]. Key structural analogs include:
Table 1: Structural and Biological Comparison of Mitomycin C Analogs
Compound | N-7 Substituent | Molecular Weight (g/mol) | Antitumor Potency vs. P388 Leukemia |
---|---|---|---|
Mitomycin C | -CH₃ | 334.3 | Reference |
RR-150 (7-cysteaminomitosane) | -CH₂CH₂SH | 397.4 | 3× higher |
BMY-25282 | -CH₂CH₂N(CH₃)₂ | 375.4 | 2× higher |
BMY-25067 | -CH₂CH₂S-S-C₆H₄-4-NO₂ | 547.6 | Equivalent |
Derivatives like mitomycin A (MMA) exhibit greater potency than mitomycin C analogs due to enhanced lipophilicity, but BMY-25067’s disulfide bond confers unique redox-activation kinetics [5] [8]. Unlike mitomycin C, BMY-25067 undergoes glutathione-dependent reduction in hypoxic tumor microenvironments, releasing the cytotoxic mitosane and 4-nitrothiophenol [4] [9].
The antitumor efficacy of disulfide mitomycins correlates with three structural elements:
Table 2: Antitumor Activity of BMY-25067 vs. Mitomycin C in Murine Models
Tumor Model | Implantation Site | Treatment Route | Optimal Dose (mg/kg) | Tumor Growth Inhibition (%) |
---|---|---|---|---|
B16 Melanoma | Subcutaneous | Intravenous | 3.0 (BMY-25067) | 98 (BMY-25067) vs. 60 (Mitomycin C) |
P388 Leukemia | Intraperitoneal | Intraperitoneal | 2.0 (Both) | 95 (Both) |
M109 Lung Carcinoma | Subcutaneous | Intravenous | 3.0 (BMY-25067) | 50 (BMY-25067) vs. 45 (Mitomycin C) |
SAR data reveal that BMY-25067’s superior activity against B16 melanoma stems from its tumor-selective activation, whereas mitomycin C’s non-specific bioactivation limits efficacy [4] [9].
Structure-Activity Relationship Analysis of Disulfide-Containing Mitomycin Derivatives
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7